molecular formula C24H15Cl2NO5 B3505489 3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B3505489
M. Wt: 468.3 g/mol
InChI Key: REPUKANFJOPWSK-UHFFFAOYSA-N
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Description

3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound that features a benzoylbenzyl group and a dichlorodioxoisoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves multi-step organic reactions. One common method includes the esterification of 3-benzoylbenzyl alcohol with 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoate
  • 3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propionate

Uniqueness

3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of benzoylbenzyl and dichlorodioxoisoindolyl groups makes it a valuable compound for various applications.

Properties

IUPAC Name

(3-benzoylphenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2NO5/c25-19-10-17-18(11-20(19)26)24(31)27(23(17)30)12-21(28)32-13-14-5-4-8-16(9-14)22(29)15-6-2-1-3-7-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPUKANFJOPWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)CN3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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3-Benzoylbenzyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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